molecular formula C12H16N2O3 B6539574 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060251-96-8

2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B6539574
CAS No.: 1060251-96-8
M. Wt: 236.27 g/mol
InChI Key: OFNFSEYRYQUCRE-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a chemical compound with a complex structure that includes a methoxy group, a methylcarbamoyl group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-aminomethylphenylacetic acid with methoxyacetyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with methyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid
  • 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, a methylcarbamoyl group, and a phenylacetamide backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[(2-methoxyacetyl)amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-13-11(15)7-9-3-5-10(6-4-9)14-12(16)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNFSEYRYQUCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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